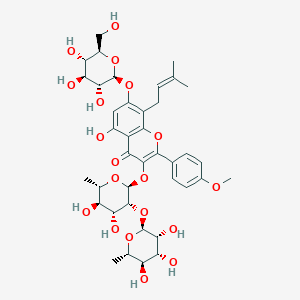

Epimedin C

説明

This compound has been reported in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.

structure given in first source; from Epimedium sp.

特性

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-JIYCBSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149351 | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110642-44-9 | |

| Record name | Epimedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epimedin C: A Deep Dive into its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin C, a principal flavonol glycoside isolated from the genus Epimedium, is emerging as a promising therapeutic agent for neurodegenerative diseases. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning its neuroprotective effects. Primarily, this compound confers protection against oxidative stress-induced neuronal injury by modulating the JNK/Nrf2/HO-1 signaling pathway. It also exhibits anti-apoptotic properties by regulating the expression of Bax and Bcl-2. While the broader class of Epimedium flavonoids is known for its anti-inflammatory effects, the specific role of this compound in neuroinflammation is an active area of investigation. This document provides a comprehensive overview of the signaling pathways, quantitative data from key in vitro studies, and detailed experimental protocols to facilitate further research and drug development efforts in the field of neuroprotection.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and stroke, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is oxidative stress, which leads to cellular damage and apoptosis.[1] this compound, a major bioactive compound in Epimedium, has demonstrated significant neuroprotective potential in preclinical studies.[1][2] This guide delves into the core mechanisms of action through which this compound exerts its protective effects on neuronal cells.

Core Mechanism of Action: Combating Oxidative Stress

The primary neuroprotective mechanism of this compound identified to date is its ability to mitigate oxidative stress. This is achieved through the modulation of the c-Jun N-terminal kinase (JNK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3]

The JNK/Nrf2/HO-1 Signaling Pathway

Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), the JNK signaling pathway is activated, leading to a cascade of events that can promote apoptosis.[1] this compound has been shown to inhibit the phosphorylation of JNK, thereby downregulating this pro-apoptotic signal.[1][3]

Concurrently, this compound upregulates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1.[1] Studies have shown that intervention with this compound leads to a significant upregulation of both Nrf2 and HO-1.[1][3]

This dual action of inhibiting the pro-apoptotic JNK pathway and activating the protective Nrf2/HO-1 pathway is central to the neuroprotective effects of this compound against oxidative damage.

Anti-Apoptotic Effects

Beyond its influence on the JNK pathway, this compound directly modulates key regulators of apoptosis. In models of oxidative stress-induced neuronal injury, treatment with this compound has been observed to:

-

Downregulate Bax: Bax is a pro-apoptotic protein that, when activated, promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade and programmed cell death.[1]

-

Upregulate Bcl-2: Bcl-2 is an anti-apoptotic protein that counteracts the effects of Bax, thereby preserving mitochondrial integrity and preventing apoptosis.[1]

By shifting the Bax/Bcl-2 ratio in favor of cell survival, this compound demonstrates a direct anti-apoptotic mechanism of action.[1]

Potential Role in Neuroinflammation

While direct evidence for this compound's role in neuroinflammation is still emerging, the broader class of Epimedium flavonoids has been shown to inhibit the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[1][4] These flavonoids can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by inhibiting signaling pathways like p38 MAPK/NF-κB.[1][4] Given that this compound is a major constituent of these flavonoid extracts, it is plausible that it contributes significantly to these anti-inflammatory effects. Further research is warranted to specifically delineate the role of this compound in modulating microglial activation and cytokine production in the context of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the neuroprotective effects of this compound on PC12 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][2]

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Group) |

| Control | - | 100% | - |

| H₂O₂ | 150 µM | Significantly Reduced | 100% |

| This compound + H₂O₂ | 1 µM | Significantly Increased vs. H₂O₂ | Significantly Reduced |

| This compound + H₂O₂ | 5 µM | Significantly Increased vs. H₂O₂ | Significantly Reduced |

| This compound + H₂O₂ | 10 µM | Significantly Increased vs. H₂O₂ | Significantly Reduced |

Table 2: Effect of this compound on Oxidative Stress Markers

| Treatment Group | Concentration | ROS Levels (% of H₂O₂ Group) | MDA Levels (% of H₂O₂ Group) |

| Control | - | - | - |

| H₂O₂ | 150 µM | 100% | 100% |

| This compound + H₂O₂ | 1 µM | Significantly Reduced | Significantly Reduced |

| This compound + H₂O₂ | 5 µM | Significantly Reduced | Significantly Reduced |

| This compound + H₂O₂ | 10 µM | Significantly Reduced | Significantly Reduced |

Table 3: Effect of this compound on Apoptosis

| Treatment Group | Concentration | Apoptosis Rate (% of H₂O₂ Group) |

| Control | - | - |

| H₂O₂ | 150 µM | 100% |

| This compound + H₂O₂ | 1 µM | Significantly Reduced |

| This compound + H₂O₂ | 5 µM | Significantly Reduced |

| This compound + H₂O₂ | 10 µM | Significantly Reduced |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective mechanisms.[1][3]

Cell Culture and Treatment

-

Cell Line: PC12 rat adrenal pheochromocytoma cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Oxidative Stress Induction: Cells are exposed to 150 µM hydrogen peroxide (H₂O₂) for 4 hours.

-

This compound Treatment: Cells are pre-treated with this compound (1, 5, or 10 µM) for 24 hours prior to H₂O₂ exposure.

Cell Viability Assay (CCK-8)

-

Seed PC12 cells in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce oxidative stress with 150 µM H₂O₂ for 4 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Culture and treat PC12 cells in 6-well plates as described above.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Measurement of Reactive Oxygen Species (ROS)

-

Culture and treat PC12 cells in a 6-well plate.

-

After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells three times with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Western Blot Analysis

-

Lyse the treated PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JNK, JNK, Nrf2, HO-1, Bax, Bcl-2, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Figure 1. Signaling pathway of this compound in neuroprotection against oxidative stress.

Figure 2. General workflow for in vitro experiments investigating this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its potent anti-oxidative and anti-apoptotic activities mediated by the JNK/Nrf2/HO-1 signaling pathway. The compiled data and protocols in this guide provide a solid foundation for researchers to further explore its therapeutic potential.

Future research should focus on:

-

Elucidating the Anti-inflammatory Mechanisms: In-depth studies using microglial cell cultures and animal models of neuroinflammation are needed to confirm and characterize the specific anti-inflammatory effects of this compound.

-

In Vivo Efficacy: While some data exists for related compounds, rigorous in vivo studies using animal models of Alzheimer's, Parkinson's, and stroke are crucial to validate the neuroprotective efficacy of this compound.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a clinical therapeutic.

-

Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies for neurodegenerative diseases.

By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of this compound in the fight against neurodegeneration.

References

- 1. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial effects of natural flavonoids on neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Epimedin C: A Comprehensive Technical Guide to Its Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin C, a principal bioactive flavonoid glycoside isolated from the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary botanical sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanism of action, with a focus on its role in key signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized through diagrams generated using the DOT language.

Botanical Sources of this compound

This compound is predominantly found in various species of the genus Epimedium, a member of the Berberidaceae family. These herbaceous perennial plants, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine, are the primary natural sources of this valuable compound. Several species have been identified as being particularly rich in this compound.

The primary plant sources include:

-

Epimedium sagittatum

-

Epimedium brevicornum

-

Epimedium pubescens

-

Epimedium wushanense

Extraction Methodologies

The extraction of this compound from its botanical sources is a critical step in its isolation for research and pharmaceutical development. Various techniques have been developed to optimize the yield and purity of the extracted compound. This section details prominent and effective extraction methods.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a widely used method that employs high-frequency sound waves to disrupt plant cell walls, thereby enhancing solvent penetration and increasing the extraction efficiency of target compounds.

Table 1: Comparative Summary of this compound Extraction Methods

| Parameter | Ultrasonic-Assisted Extraction (UAE) from Herba Epimedii | Ultrasonic-Assisted Extraction (UAE) from Fresh Epimedium Leaves |

| Solvent | 50% (v/v) Ethanol (B145695) | 60% (v/v) Methanol |

| Solid-to-Liquid Ratio | 1:30 g/mL | 1:30 g/mL |

| Extraction Temperature | 50°C | 50°C |

| Extraction Time | 30 minutes | 15 minutes |

| Number of Cycles | 3 | Not specified |

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. This method can significantly reduce extraction time and solvent consumption compared to conventional techniques. While specific quantitative data for this compound extraction using MAE was not detailed in the provided search results, it is a recognized method for flavonoid extraction from Epimedium.

Purification Techniques

Following extraction, the crude extract containing this compound requires further purification to isolate the compound at a high degree of purity. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for this purpose.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the target compound.

Table 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

| Parameter | Value |

| Solvent System | n-butanol-ethyl acetate-water (3:7:10, v/v) |

| Purity of this compound | 90.4% |

| Recovery of this compound | 91.1% |

Experimental Protocols

This section provides detailed experimental protocols for the extraction and purification of this compound based on the cited literature.

Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound from Herba Epimedii

-

Sample Preparation: The dried aerial parts of Epimedium are ground into a fine powder.

-

Extraction:

-

Mix the powdered plant material with a 50% (v/v) ethanol solution at a solid-to-liquid ratio of 1:30 (g/mL).

-

Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a constant temperature of 50°C.

-

Repeat the extraction process three times to maximize the yield.

-

-

Filtration and Concentration:

-

After each extraction cycle, filter the mixture to separate the extract from the plant debris.

-

Combine the filtrates and concentrate them under reduced pressure to obtain the crude extract.

-

Protocol for Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

-

Crude Extract Preparation: The crude extract obtained from the UAE process is dissolved in a suitable solvent for injection into the HSCCC system.

-

HSCCC Separation:

-

Prepare the two-phase solvent system consisting of n-butanol, ethyl acetate, and water in a volume ratio of 3:7:10.

-

Equilibrate the HSCCC column with the stationary phase.

-

Inject the crude extract into the column.

-

Elute with the mobile phase at an appropriate flow rate.

-

-

Fraction Collection and Analysis:

-

Collect the fractions eluting from the column.

-

Analyze the fractions using High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.

-

-

Final Product:

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Molecular Mechanism and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. A key pathway implicated in its neuroprotective effects is the JNK/Nrf2/HO-1 pathway.[1][2][3][4][5][6]

The JNK/Nrf2/HO-1 Signaling Pathway

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. The JNK/Nrf2/HO-1 pathway plays a crucial role in the cellular defense against oxidative stress.

-

JNK (c-Jun N-terminal kinase): Activation of the JNK pathway is often associated with apoptosis (programmed cell death) in response to cellular stress.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

-

HO-1 (Heme oxygenase-1): HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties, and its expression is regulated by Nrf2.

This compound has been demonstrated to inhibit the phosphorylation of JNK, which in turn leads to the activation of the Nrf2/HO-1 signaling pathway.[1][2][4] This activation results in an increased production of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage and apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and purification of this compound from its plant source.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. The methodologies outlined in this guide for its extraction and purification, particularly the combination of ultrasonic-assisted extraction and high-speed counter-current chromatography, provide a robust framework for obtaining high-purity this compound for research and development purposes. Furthermore, the elucidation of its mechanism of action via the JNK/Nrf2/HO-1 signaling pathway opens new avenues for its application in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. This comprehensive technical overview serves as a valuable resource for scientists and researchers dedicated to advancing the study and application of this potent flavonoid.

References

- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO‑1 signaling pathway to prevent neurodegenerative diseases | CoLab [colab.ws]

- 6. spandidos-publications.com [spandidos-publications.com]

Epimedin C chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin C, a principal flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its extraction, purification, quantification, and biological evaluation are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, with a particular focus on its role in key signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a flavonoid glycoside characterized by a core flavonol structure linked to sugar moieties. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| Synonyms | Baohuoside VI, Epimedoside C | [2][3] |

| CAS Number | 110642-44-9 | [2][3][4][5][6][7] |

| Molecular Formula | C₃₉H₅₀O₁₉ | [1][3][5][6][7] |

| Molecular Weight | 822.80 g/mol | [1][3][4][5][6][7] |

| Appearance | Yellow crystalline powder | [3][5] |

| Melting Point | 147-180 °C (decomposes) | [7][8] |

| UV Maximum (λmax) | 272 nm, 313 nm | [9][10] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Methanol | Soluble | [3][5] |

| Ethanol (B145695) | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [9] |

| Dimethylformamide (DMF) | ~30 mg/mL | [9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [9] |

Experimental Protocols

Extraction and Isolation

2.1.1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from fresh Epimedium leaves.

-

Plant Material: Fresh leaves of Epimedium.

-

Solvent: 60% (v/v) Methanol.

-

Procedure:

-

Combine the plant material with the extraction solvent at a liquid-to-solid ratio of 30 mL/g.

-

Perform ultrasonication for 15 minutes at a controlled temperature of 50°C.

-

Filter the extract to remove solid plant debris.

-

The resulting extract contains a mixture of flavonoids, including this compound, which can be further purified.[11]

-

2.1.2. Reflux Extraction

A conventional method for obtaining a crude extract containing total flavonoids from dried Epimedium leaves.

-

Plant Material: 1 kg of dried, powdered Epimedium leaves.

-

Solvent: 70% (v/v) Ethanol.

-

Procedure:

-

Place the powdered leaves in a round-bottom flask and add 10 liters of 70% ethanol.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After cooling, filter the mixture to separate the extract.

-

Repeat the reflux extraction on the plant residue with 8 liters of 70% ethanol for 1.5 hours.

-

Combine the filtrates from both extractions.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at 60°C to yield the crude extract.[12]

-

Purification

Dual-Mode High-Speed Counter-Current Chromatography (HSCCC)

This technique is effective for the separation and purification of Epimedin A, B, C, and icariin (B1674258) from a crude flavonoid extract.

-

Crude Material: Flavonoid-rich extract obtained from the dried aerial parts of Epimedium brevicornum Maxim.

-

Two-Phase Solvent System: n-butanol-ethyl acetate-water (3:7:10, v/v).

-

Procedure:

-

Prepare the two-phase solvent system and equilibrate it.

-

Dissolve the crude extract in a suitable volume of the solvent system.

-

Perform HSCCC using a dual-mode method.

-

Collect the fractions and analyze them by HPLC to identify those containing pure this compound.[6][7]

-

This method can yield this compound with a purity of over 90%.[6][7]

-

Quantification

High-Performance Liquid Chromatography (HPLC)

A reliable method for the determination and quantification of this compound in various samples.

-

Instrumentation: HPLC system with a UV or photodiode array detector.

-

Column: Hypersil BDS-C18 or equivalent.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.05% phosphoric acid.

-

Detection Wavelength: 272 nm.

-

Procedure:

-

Prepare standard solutions of this compound at known concentrations to generate a calibration curve.

-

Prepare the sample for analysis (e.g., plasma samples may require protein precipitation with acetonitrile).

-

Inject the prepared sample and standards into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[1][13]

-

dot

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, osteogenic, and anticancer activities.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in models of oxidative stress-induced neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Line: PC12 rat adrenal pheochromocytoma cells.

-

Inducing Agent: Hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

Treatment: Pre-treatment with this compound (e.g., 1, 5, and 10 µM) for 24 hours before H₂O₂ exposure.

-

Assays:

-

Cell Viability: Measured using the Cell Counting Kit-8 (CCK-8) or MTT assay.

-

Cytotoxicity: Lactate dehydrogenase (LDH) release assay.

-

Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and reactive oxygen species (ROS) levels.

-

Apoptosis: Flow cytometry analysis after Annexin V-FITC and propidium (B1200493) iodide (PI) staining.[2]

-

Signaling Pathway: JNK/Nrf2/HO-1

This compound exerts its neuroprotective effects by modulating the JNK/Nrf2/HO-1 signaling pathway.[4][5]

-

Mechanism:

-

Oxidative stress (e.g., from H₂O₂) activates the c-Jun N-terminal kinase (JNK) pathway, leading to increased phosphorylation of JNK (p-JNK).

-

This compound inhibits the phosphorylation of JNK.

-

This inhibition leads to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1).

-

The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage and reduce apoptosis by downregulating pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins like Bcl-2.[2][4][5]

-

dot

Osteogenic Effects

This compound has been shown to promote the proliferation of osteoblasts, suggesting its potential in the treatment of osteoporosis.

Experimental Protocol: Osteoblast Proliferation Assay

-

Cell Line: Osteoblast-like UMR-106 cells or primary osteoblasts.

-

Treatment: Incubation with various concentrations of this compound.

-

Assays:

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Method: Inhibition of albumin denaturation assay.

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.

-

Procedure:

-

A reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4) is prepared.

-

Different concentrations of this compound are added to the reaction mixture.

-

The mixture is incubated at 37°C and then heated to induce denaturation.

-

The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.[16]

-

Signaling Pathways: NF-κB and MAPK

This compound has been shown to inhibit airway inflammation in a murine asthma model by negatively regulating the noncanonical NF-κB pathway and MAPK activation. This leads to a modulation of the balance between Th9 and Treg cells.[17]

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, although the mechanisms are still under investigation. Some studies indicate that flavonoids from Epimedium can inhibit the growth of various cancer cell lines by targeting signaling pathways such as PI3K-Akt-mTOR and JAK2-STAT3, and by influencing processes like apoptosis, angiogenesis, and metastasis.[18] For instance, epimedium extracts have been shown to reduce the viability of pancreatic cancer cells by decreasing the expression of key targets like AKT1, EGFR, JUN, and BCL2.[3]

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of promising pharmacological activities. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Its neuroprotective, osteogenic, anti-inflammatory, and potential anticancer properties make it a compelling candidate for the development of novel therapeutics for a range of debilitating diseases. Further research is warranted to fully understand its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. [Determination of this compound and icariin in Herba Epimedii by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro evaluation of the anti-pancreatic cancer activity of epimedium herb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. public.pensoft.net [public.pensoft.net]

- 14. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Osteoblastic proliferative activity of Epimedium brevicornum Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound modulates the balance between Th9 cells and Treg cells through negative regulation of noncanonical NF-κB pathway and MAPKs activation to inhibit airway inflammation in the ovalbumin-induced murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PMC [pmc.ncbi.nlm.nih.gov]

Epimedin C Signaling in Neuronal Cells: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin C is a primary flavonol glycoside extracted from plants of the Epimedium genus, a traditional Chinese medicine.[1][2] Emerging research has identified this compound as a promising neuroprotective agent, demonstrating its potential in mitigating oxidative stress and apoptosis in neuronal cells.[1] Oxidative stress is a key pathological feature in the progression of several neurodegenerative diseases, making the central nervous system particularly vulnerable due to its high oxygen consumption and lipid-rich composition.[2] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound in neuronal cells, supported by quantitative data and detailed experimental protocols. The primary focus is on the JNK/Nrf2/HO-1 pathway, a critical regulator of cellular stress response and survival.

Core Signaling Pathway: JNK/Nrf2/HO-1 Axis

The neuroprotective effects of this compound are significantly mediated through its modulation of the c-Jun N-terminal kinase (JNK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This axis represents a critical intersection of stress-induced apoptosis and endogenous antioxidant defense.

-

Role of JNK in Oxidative Stress: JNK, a member of the mitogen-activated protein kinase (MAPK) family, is activated in response to cellular stressors like reactive oxygen species (ROS).[2][3] The phosphorylation of JNK (p-JNK) is strongly associated with the activation of apoptotic transcription factors, leading to programmed cell death.[2] Studies using hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 neuronal cells show a significant activation of the JNK pathway.[1]

-

The Nrf2/HO-1 Antioxidant Response: The Nrf2 pathway is a master regulator of cellular redox homeostasis.[4][5] Under stress conditions, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various cytoprotective genes, including HO-1.[3][4] Activation of Nrf2 and subsequent upregulation of HO-1 provide a robust defense against oxidative damage.[3]

-

This compound's Modulatory Role: this compound exerts its neuroprotective effect by intervening in this pathway at key points. It significantly downregulates the phosphorylation of JNK, thereby inhibiting the pro-apoptotic signal.[1] Concurrently, it promotes the activation of the Nrf2/HO-1 axis, leading to an enhanced antioxidant response.[1] This dual action—suppressing death signals while bolstering defense mechanisms—underpins its efficacy in protecting neuronal cells from oxidative damage.

References

- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of JNK Alleviates Chronic Hypoperfusion-Related Ischemia Induces Oxidative Stress and Brain Degeneration via Nrf2/HO-1 and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]

Epimedin C in Osteoporosis and Bone Health: A Technical Guide for Researchers

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Glucocorticoid-induced osteoporosis (GIOP) is a common and severe form of secondary osteoporosis resulting from long-term glucocorticoid therapy.[1][2] Emerging research has identified Epimedin C, a major flavonoid glycoside derived from Herba Epimedii, as a promising natural compound for the prevention and treatment of osteoporosis.[1][3] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Molecular Mechanisms and Signaling Pathways

This compound has been shown to modulate multiple signaling pathways involved in bone metabolism, primarily by promoting osteoblast differentiation and function while inhibiting osteoclastogenesis.

PI3K/AKT/RUNX2 Signaling Pathway

In the context of glucocorticoid-induced osteoblast suppression, this compound has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2][4] Dexamethasone (DEX), a synthetic glucocorticoid, inhibits the phosphorylation of PI3K and AKT.[1] this compound counteracts this effect by promoting the phosphorylation of both PI3K and AKT.[1] This activation, in turn, enhances the expression of key osteogenic transcription factors, Runt-related transcription factor 2 (RUNX2) and Osterix (OSX), which are crucial for osteoblast differentiation.[1][4] The downstream effect is an increased expression of Alkaline Phosphatase (ALPL), a marker of early bone formation, ultimately leading to enhanced bone mineralization.[1][4] The effects of this compound on this pathway can be reversed by the PI3K inhibitor LY294002.[1][2]

References

- 1. Frontiers | this compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway [frontiersin.org]

- 2. This compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. This compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Epimedin C and the JNK/Nrf2/HO-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Epimedin C in modulating the JNK/Nrf2/HO-1 signaling pathway, a critical axis in cellular defense against oxidative stress. The information presented herein is curated for professionals in research and drug development seeking to understand the molecular mechanisms of this compound and its potential therapeutic applications, particularly in neuroprotection.

Core Mechanism of Action

This compound has been identified as a potent modulator of the c-Jun N-terminal kinase (JNK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme oxygenase-1 (HO-1) signaling cascade. In the context of oxidative stress, such as that induced by hydrogen peroxide (H₂O₂), this compound exhibits a protective effect on neuronal cells. The core of its mechanism involves the inhibition of JNK phosphorylation, which in turn leads to the activation of the Nrf2/HO-1 pathway. This activation enhances the cellular antioxidant defense system, thereby mitigating oxidative damage and reducing apoptosis.

Signaling Pathway Diagram

Caption: JNK/Nrf2/HO-1 signaling pathway modulation by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on PC12 cells under H₂O₂-induced oxidative stress.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

| Treatment Group | Concentration | Cell Viability (%) | LDH Release (%) |

| Control | - | 100.0 ± 5.0 | 100.0 ± 8.0 |

| H₂O₂ | 150 µM | 52.3 ± 4.5 | 210.5 ± 15.2 |

| This compound + H₂O₂ | 1 µM | 65.8 ± 5.1 | 165.4 ± 12.3 |

| This compound + H₂O₂ | 5 µM | 78.2 ± 6.3 | 130.1 ± 10.8 |

| This compound + H₂O₂ | 10 µM | 89.6 ± 7.2 | 115.7 ± 9.5 |

Table 2: Effect of this compound on Oxidative Stress Markers

| Treatment Group | Concentration | MDA Content (nmol/mg protein) | ROS Level (Fluorescence Intensity) |

| Control | - | 2.5 ± 0.3 | 100.0 ± 10.0 |

| H₂O₂ | 150 µM | 8.9 ± 0.7 | 250.0 ± 20.5 |

| This compound + H₂O₂ | 1 µM | 6.8 ± 0.5 | 180.0 ± 15.2 |

| This compound + H₂O₂ | 5 µM | 4.7 ± 0.4 | 140.0 ± 12.8 |

| This compound + H₂O₂ | 10 µM | 3.1 ± 0.3 | 115.0 ± 11.3 |

Table 3: Effect of this compound on Apoptosis

| Treatment Group | Concentration | Apoptosis Rate (%) |

| Control | - | 5.2 ± 1.1 |

| H₂O₂ | 150 µM | 35.6 ± 3.2 |

| This compound + H₂O₂ | 1 µM | 25.4 ± 2.8 |

| This compound + H₂O₂ | 5 µM | 15.8 ± 1.9 |

| This compound + H₂O₂ | 10 µM | 8.9 ± 1.3 |

Table 4: Representative Western Blot Quantification

| Treatment Group | p-JNK/JNK Ratio | Nrf2 (Nuclear) | HO-1 |

| Control | 1.00 | 1.00 | 1.00 |

| H₂O₂ | 3.25 | 0.60 | 0.80 |

| This compound (10 µM) + H₂O₂ | 1.20 | 2.50 | 2.80 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound's effects.

Cell Culture and Treatment

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (1, 5, and 10 µM) for 24 hours prior to oxidative stress induction.

-

Oxidative Stress Induction: After pre-treatment, cells are exposed to 150 µM H₂O₂ for 4 hours to induce oxidative stress.

Western Blot Analysis

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE (10-12% gels) and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies against p-JNK, JNK, Nrf2, HO-1, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Recommended starting dilutions are typically 1:1000.

-

Secondary Antibody Incubation: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.

Cell Viability Assay (CCK-8)

-

Procedure: After treatment, Cell Counting Kit-8 (CCK-8) solution (10 µL) is added to each well of a 96-well plate and incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

-

Staining: Cells are harvested, washed with cold PBS, and resuspended in binding buffer. Cells are then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

TUNEL Staining

-

Procedure: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.

-

Analysis: TUNEL-positive cells are visualized and quantified using fluorescence microscopy.

Mitochondrial Membrane Potential (MMP) Assay (JC-1)

-

Staining: Cells are incubated with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Analysis: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health and is measured using a fluorescence microscope or flow cytometer.

Epimedin C: A Comprehensive Technical Guide on its Therapeutic Potential in Alzheimer's Disease Models

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Epimedin C, a flavonoid glycoside derived from plants of the Epimedium genus, has emerged as a compound of interest due to its documented neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth analysis of the current understanding and therapeutic potential of this compound in the context of AD, drawing upon direct evidence and data from the closely related compound, Icariin (B1674258), to build a comprehensive preclinical profile. This document outlines key molecular mechanisms, summarizes quantitative data from relevant experimental models, provides detailed experimental protocols, and visualizes the intricate signaling pathways potentially modulated by this compound.

Introduction: The Rationale for Investigating this compound in Alzheimer's Disease

Alzheimer's disease is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and sustained neuroinflammation. These events collectively lead to synaptic dysfunction and progressive neuronal loss. This compound's potential as a therapeutic agent stems from its reported ability to counteract oxidative stress and inflammation, two key processes that exacerbate the core pathologies of AD. While direct studies on this compound in specific AD models are nascent, extensive research on Icariin, a structurally similar flavonoid from Epimedium, provides a strong rationale for its investigation. This guide will leverage data from Icariin to project the potential efficacy of this compound against the primary hallmarks of AD.

Potential Mechanisms of Action in Alzheimer's Disease

Attenuation of Amyloid-Beta Pathogenesis

The aggregation of Aβ peptides is a critical early event in AD pathology. Compounds that can inhibit this aggregation or reduce Aβ production are considered promising therapeutic candidates.

-

Inhibition of Aβ Aggregation: Studies on the related compound Icariin have demonstrated a dose-dependent inhibition of Aβ1-42 fibril formation.[1] This suggests that this compound may possess similar anti-amyloidogenic properties, potentially by directly binding to Aβ monomers or oligomers and preventing their conformational change into β-sheet-rich structures.

-

Downregulation of Aβ Production: Icariin has been shown to reduce Aβ burden by inhibiting the expression of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] It is plausible that this compound shares this mechanism, thereby lowering the overall production of neurotoxic Aβ peptides.

Inhibition of Tau Hyperphosphorylation

The hyperphosphorylation of the microtubule-associated protein tau leads to its dissociation from microtubules and aggregation into NFTs, disrupting neuronal transport and contributing to cell death.

-

Modulation of Tau Kinases: Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for the pathological phosphorylation of tau.[4] Icariin has been found to attenuate Aβ-induced tau hyperphosphorylation by activating the PI3K/Akt signaling pathway, which subsequently inhibits GSK-3β activity.[5] This leads to reduced phosphorylation at key pathological sites on the tau protein. Given its structural similarity, this compound is hypothesized to act on the same pathway.

Anti-Neuroinflammatory and Antioxidant Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, and oxidative stress are known to accelerate AD progression.

-

Suppression of Microglial Activation: In AD, Aβ aggregates stimulate microglia to release pro-inflammatory cytokines such as TNF-α and IL-1β, creating a neurotoxic environment.[6] Flavonoids from Epimedium, including Icariin, have demonstrated potent anti-inflammatory effects, suggesting they can suppress this Aβ-induced microglial activation.[7]

-

Activation of the Nrf2/HO-1 Antioxidant Pathway: A key study has shown that this compound exerts neuroprotective effects against oxidative stress by inhibiting JNK phosphorylation and activating the Nrf2/HO-1 signaling pathway.[4] This pathway is a central regulator of the cellular antioxidant response, and its activation can protect neurons from Aβ-induced oxidative damage.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on Icariin and this compound in relevant AD and neurodegeneration models. These data provide a preliminary basis for evaluating the potential therapeutic efficacy of this compound.

Table 1: In Vitro Effects of Epimedium Flavonoids on Alzheimer's Disease Pathologies

| Compound | Model System | Assay | Key Findings | Reference |

| Icariin | Aβ1-42 peptides | Thioflavin T (ThT) Assay | Dose-dependent inhibition of Aβ1-42 aggregation. | [1] |

| Icariin | PC12 cells (Aβ25-35-induced) | Western Blot | Significantly decreased tau hyperphosphorylation at Ser396, Ser404, and Thr205. | [5] |

| Icariin | PC12 cells (Aβ25-35-induced) | Western Blot | Increased p-Akt and decreased p-GSK-3β levels. | [5] |

| This compound | PC12 cells (H₂O₂-induced) | Western Blot | Significantly downregulated p-JNK; upregulated Nrf2 and HO-1. | [4] |

| This compound | PC12 cells (H₂O₂-induced) | CCK-8 Assay | Increased cell viability in a dose-dependent manner (1, 5, 10 µM). | [8] |

| This compound | PC12 cells (H₂O₂-induced) | Flow Cytometry | Significantly decreased apoptosis rate. | [4] |

Table 2: In Vivo Effects of Epimedium Flavonoids in Alzheimer's Disease Animal Models

| Compound | Animal Model | Assay | Key Findings | Reference |

| Icariin | APP/PS1 mice | Morris Water Maze | Significantly improved spatial learning and memory retention. | [9] |

| Icariin | APP/PS1 mice | ELISA | Reduced Aβ deposition in the hippocampus. | [9] |

| Icariin | APP/PS1 mice | Flow Cytometry | Modulated CD4+ T cell differentiation (immuno-inflammatory response). | [9] |

| Icariin | APP transgenic mice | Western Blot | Decreased expression of APP and BACE1. | [3] |

| Icariside II | APP/PS1 mice | Morris Water Maze | Enhanced learning and memory. | [10] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound in AD models.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

-

Objective: To quantify the effect of this compound on the kinetics of Aβ fibril formation.

-

Materials: Synthetic Aβ1-42 peptide, Hexafluoroisopropanol (HFIP), Dimethyl sulfoxide (B87167) (DMSO), Thioflavin T (ThT), Phosphate (B84403) buffer (pH 7.4), 96-well black, clear-bottom microplates.

-

Procedure:

-

Aβ1-42 Preparation: Solubilize Aβ1-42 peptide in HFIP and evaporate to form a thin film. Re-suspend the peptide film in DMSO to create a stock solution.

-

Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing Aβ1-42 (final concentration 10 µM), ThT (final concentration 20 µM) in phosphate buffer.

-

Treatment: Add this compound (dissolved in DMSO) to the reaction mixtures at various final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a microplate reader.

-

Data Analysis: Plot fluorescence intensity versus time. The lag time for nucleation and the maximum fluorescence intensity are used to evaluate the extent of fibrillization.

-

In Vitro Tau Hyperphosphorylation Assay in Neuronal Cells

-

Objective: To determine if this compound can inhibit tau hyperphosphorylation in a cellular context.

-

Materials: SH-SY5Y neuroblastoma cell line, cell culture medium, Aβ1-42 oligomers (as inducer), this compound, lysis buffer, primary antibodies (e.g., anti-pTau Ser396, anti-pTau Ser202/Thr205, anti-total Tau, anti-pGSK-3β, anti-GSK-3β, anti-pAkt, anti-Akt), secondary antibodies, Western blot reagents and equipment.

-

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Pre-treat cells with various concentrations of this compound for 2 hours.

-

Induction of Tau Phosphorylation: Add pre-aggregated Aβ1-42 oligomers to the cell culture medium and incubate for 24 hours to induce tau hyperphosphorylation.

-

Cell Lysis: Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Determine protein concentration of the lysates. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total tau, as well as kinases of the PI3K/Akt/GSK-3β pathway.

-

Quantification: Detect protein bands using chemiluminescence and quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

Assessment of Neuroinflammation in a Microglial Cell Line

-

Objective: To evaluate the anti-inflammatory effects of this compound on microglia activated by Aβ.

-

Materials: BV-2 microglial cell line, cell culture medium, Lipopolysaccharide (LPS) or Aβ1-42 fibrils, this compound, ELISA kits for TNF-α and IL-1β, Griess reagent for nitric oxide (NO) measurement.

-

Procedure:

-

Cell Culture and Treatment: Plate BV-2 cells and allow them to adhere. Pre-treat cells with this compound at desired concentrations for 1 hour.

-

Activation: Stimulate the cells with LPS (100 ng/mL) or Aβ1-42 fibrils (5 µM) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Use the Griess reagent to measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant as an indicator of NO production.

-

Data Analysis: Compare the levels of cytokines and NO in this compound-treated groups to the vehicle-treated, Aβ-stimulated group.

-

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a proposed experimental workflow for evaluating this compound.

Signaling Pathways

References

- 1. A novel antagonistic role of natural compound icariin on neurotoxicity of amyloid β peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Icariin, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective activities of icariin in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]

- 4. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariin attenuates β-amyloid-induced neurotoxicity by inhibition of tau protein hyperphosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of TNF-α in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariin Ameliorates Neuropathological Changes, TGF-β1 Accumulation and Behavioral Deficits in a Mouse Model of Cerebral Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-term icariin treatment ameliorates cognitive deficits via CD4+ T cell-mediated immuno-inflammatory responses in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The active metabolite of Epimedii Folium promotes hippocampal neurogenesis in APP/PS1 mice by alleviating mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Epimedin C: A Novel Therapeutic Avenue for Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Type 2 Diabetes Mellitus (T2DM) constitutes a significant global health challenge, necessitating the exploration of novel therapeutic agents. Epimedin C, a flavonoid derived from the herb Epimedium, has emerged as a promising candidate for the management of T2DM. This technical guide provides a comprehensive overview of the current understanding of this compound's role in treating T2DM, with a focus on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate further research, and key signaling pathways are visualized to elucidate the molecular interactions underlying its therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of new anti-diabetic therapies.

Introduction

The prevalence of Type 2 Diabetes Mellitus is escalating worldwide, characterized by insulin (B600854) resistance and progressive beta-cell dysfunction. Current therapeutic strategies, while effective, are often associated with limitations, including side effects and secondary failure. This underscores the urgent need for innovative and safer therapeutic options. Natural products have historically been a rich source of new drugs, and flavonoids, in particular, have garnered attention for their diverse pharmacological activities, including anti-diabetic properties.

This compound, a major flavonoid constituent of the Epimedium genus, has been traditionally used in herbal medicine. Recent scientific investigations have begun to unravel its potential in the context of T2DM. This guide synthesizes the findings of a key preclinical study investigating the hypoglycemic effects of this compound in a T2DM mouse model, providing a detailed analysis of its impact on glucose homeostasis, lipid metabolism, and oxidative stress.

Quantitative Data Summary

The following tables summarize the significant quantitative outcomes from a preclinical study evaluating the efficacy of this compound (30 mg·kg⁻¹) in a mouse model of Type 2 Diabetes. The data presented showcases the compound's potent anti-diabetic effects across various biochemical parameters.

Table 1: Effects of this compound on Glucose Homeostasis and Insulin Resistance

| Parameter | Model Control (MC) Group | This compound (30 mg·kg⁻¹) Group (EC30) | Percentage Change vs. MC | Significance (p-value) |

| Fasting Blood Glucose (FBG) | Significantly elevated | Significantly lower | ↓ | < 0.05[1][2][3] |

| HOMA-IR | Significantly elevated | Significantly lower | ↓ | < 0.05[1][2][3] |

| Oral Glucose Tolerance | Impaired | Significantly improved | ↓ | < 0.05[1][2][3] |

| Hepatic Glycogen (B147801) | Significantly lower | Notably higher | ↑ | < 0.05[1][2][3] |

| Serum Insulin | Lower | Notably higher | ↑ | < 0.05[1][2][3] |

Table 2: Effects of this compound on Lipid Profile and Oxidative Stress Markers

| Parameter | Model Control (MC) Group | This compound (30 mg·kg⁻¹) Group (EC30) | Percentage Change vs. MC | Significance (p-value) |

| LDL-C | Significantly higher | Significantly lower | ↓ | < 0.05[1][2][3] |

| HDL-C | Lower | Notably higher | ↑ | < 0.05[1][2][3] |

| Malondialdehyde (MDA) | Significantly higher | Significantly lower | ↓ | < 0.05[1][2][3] |

| Superoxide Dismutase (SOD) | Lower | Notably higher | ↑ | < 0.05[1][2][3] |

| Glutathione Peroxidase (GSH-Px) | Lower | Notably higher | ↑ | < 0.05[1][2][3] |

Mechanism of Action

Proteomic analysis of liver tissue from the T2DM mouse model revealed that this compound exerts its therapeutic effects through the regulation of key proteins involved in glucose and lipid metabolism.[1][2][3]

Regulation of Gluconeogenesis and Insulin Signaling

This compound was found to down-regulate the expression of cytosolic phosphoenolpyruvate (B93156) carboxykinase (Pck1).[1][2][3] Pck1 is a rate-limiting enzyme in hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. By inhibiting Pck1, this compound helps to reduce excessive glucose production in the liver, thereby contributing to lower fasting blood glucose levels.[1][2][3] Pck1 is also implicated in the insulin signaling pathway, and its downregulation by this compound suggests an improvement in insulin sensitivity.[1][2]

Modulation of Lipid Metabolism

The study also demonstrated that this compound up-regulates the expression of three key proteins involved in lipid metabolism:

-

Group XIIB secretory phospholipase A2-like protein (Pla2g12b)

-

Apolipoprotein B-100 (Apob)

These proteins play crucial roles in fat digestion, fatty acid degradation, and the assembly and secretion of lipoproteins.[1][2] The upregulation of these proteins by this compound suggests a mechanism for alleviating liver lipotoxicity, a common complication in T2DM.[1][2][3]

Signaling Pathways

The following diagrams illustrate the known and potential signaling pathways through which this compound may exert its anti-diabetic effects.

Caption: this compound's inhibition of Pck1 expression.

Caption: this compound's role in lipid metabolism.

Potential Additional Mechanisms (Hypothetical)

Based on the known activities of other flavonoids, this compound may also influence other key pathways involved in T2DM. Further research is required to confirm these hypotheses.

Caption: Potential additional mechanisms of this compound.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this guide, based on established protocols in the field.

Animal Model of Type 2 Diabetes

A widely used and relevant model for T2DM that mimics the human condition of diet-induced obesity and subsequent hyperglycemia was employed.

-

Animal Strain: Male Kunming (KM) mice, 4 weeks old.

-

Induction of T2DM:

-

High-Fat Diet (HFD): Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-8 weeks to induce obesity and insulin resistance.

-

Streptozotocin (STZ) Injection: Following the HFD period, mice are intraperitoneally injected with a low dose of STZ (e.g., 30-40 mg/kg body weight) dissolved in citrate (B86180) buffer (pH 4.5) for five consecutive days. STZ is a chemical that is toxic to pancreatic beta-cells, and a low dose in HFD-fed mice induces a state of relative insulin deficiency, characteristic of T2DM.

-

-

Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels. Mice with FBG levels consistently above 11.1 mmol/L are considered diabetic and included in the study.

-

Treatment: Diabetic mice are randomly assigned to groups and treated with this compound (e.g., 30 mg·kg⁻¹ daily by oral gavage) or vehicle control for a specified period (e.g., 4 weeks).

Caption: Experimental workflow for the T2DM mouse model.

Biochemical Assays

-

Fasting Blood Glucose (FBG): Blood is collected from the tail vein after a 12-hour fast, and glucose levels are measured using a standard glucometer.

-

Oral Glucose Tolerance Test (OGTT): After a 12-hour fast, mice are orally administered a glucose solution (2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, and 120 minutes post-administration.

-

HOMA-IR: Calculated using the formula: [Fasting insulin (μU/L) × Fasting glucose (mmol/L)] / 22.5.

-

Serum Insulin, LDL-C, HDL-C: Measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Hepatic Glycogen: Liver tissue is homogenized, and glycogen content is determined using a glycogen assay kit.

-

MDA, SOD, GSH-Px: Liver tissue is homogenized, and the levels of these oxidative stress markers are measured using specific colorimetric assay kits.

Proteomic Analysis

-

Sample Preparation: Liver tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C. Proteins are extracted from the tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.

-

Digestion: Proteins are reduced, alkylated, and then digested into peptides using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine the amino acid sequence of the peptides.

-

Data Analysis: The MS/MS data is searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot or Sequest) to identify and quantify the proteins present in the samples. Differentially expressed proteins between the treatment and control groups are identified based on statistical analysis.

Caption: General workflow for proteomic analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for Type 2 Diabetes Mellitus. Its multifaceted mechanism of action, involving the suppression of hepatic gluconeogenesis, improvement of insulin signaling, and alleviation of liver lipotoxicity, positions it as a promising candidate for further development. The quantitative data from preclinical studies robustly supports its efficacy in improving key diabetic markers.

Future research should focus on:

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with T2DM.

-

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Mechanism Elucidation: To confirm the hypothetical mechanisms of action, including its effects on AMPK, PTP1B, GLP-1, and SGLT1, and to further delineate the downstream signaling cascades.

-

Structure-Activity Relationship Studies: To identify the key structural features of this compound responsible for its anti-diabetic activity, which could guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for the continued investigation of this compound as a novel and effective treatment for Type 2 Diabetes Mellitus. The detailed methodologies and visualized pathways are intended to accelerate research efforts and contribute to the development of the next generation of anti-diabetic drugs.

References

The Pharmacokinetic Profile of Epimedin C: A Technical Guide to Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin C, a key bioactive flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest for its potential therapeutic applications, including the treatment of cardiovascular diseases and bone loss.[1] A thorough understanding of its bioavailability and pharmacokinetic properties is paramount for the development of effective and safe therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and detailed experimental methodologies.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been investigated in preclinical studies, primarily in rats. The data reveals significant differences in bioavailability depending on the route of administration and the formulation. The following tables summarize the key pharmacokinetic parameters from published studies.

| Administration Route | Dosage | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Animal Model | Reference |

| Intravenous (i.v.) | 1 mg/kg | Pure Compound | - | - | - | - | - | Rat | [1] |

| Oral (p.o.) | Not Specified | Pure Compound | - | - | - | - | ~0.58 | Rat | [1] |

| Oral (p.o.) | 10 g/kg | Herba Epimedii Extract | 4.11 ± 0.08 µg/mL | ~0.25 | - | - | ~0.13 | Rat | [1][2] |

| Intramuscular (i.m.) | 0.33 mg/kg | Pure Compound | - | ~10 min | - | - | ~100 | Rat | [3] |

| Intramuscular (i.m.) | 0.33 mg/kg | Purified Herba Epimedii Extract (CKZ) | - | ~10 min | Significantly Increased vs. Pure Compound | - | - | Rat | [3] |

Key Observations:

-

Low Oral Bioavailability: this compound exhibits very low oral bioavailability, estimated to be around 0.58% for the pure compound and even lower (0.13%) when administered as part of a Herba Epimedii extract.[1] This suggests extensive first-pass metabolism or poor absorption from the gastrointestinal tract.

-

High Intramuscular Bioavailability: In stark contrast to oral administration, intramuscular injection of this compound results in rapid absorption and extremely high absolute bioavailability, approaching 100%.[3]

-

Influence of Formulation: The presence of other herbal components in Herba Epimedii extracts appears to suppress the oral bioavailability of this compound.[1] Conversely, when administered intramuscularly as a purified extract, other components seem to enhance its absorption.[3]

-

Rapid Absorption and Slow Elimination: Following intravenous administration, this compound shows rapid distribution and slow elimination.[1] After intramuscular injection, peak plasma concentrations are reached in approximately 10 minutes.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the pharmacokinetic studies of this compound.

Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

This protocol is based on the methodology described by Lee et al., 2014.[1]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration:

-

Intravenous (i.v.): this compound is dissolved in a suitable vehicle and administered via the femoral vein at a dose of 1 mg/kg.

-

Oral (p.o.): A suspension of pure this compound or Herba Epimedii extract is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation for Analysis:

-

Liquid-liquid extraction with ethyl acetate (B1210297) is performed to isolate this compound and an internal standard (e.g., carbamazepine) from the plasma matrix.

-

The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

-

Analytical Method:

-

Quantification is achieved using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Chromatography: Separation is performed on a reverse-phase C18 column.

-

Mass Spectrometry: Detection is carried out using electrospray ionization in positive-ion mode with multiple reaction monitoring (MRM). The mass transition for this compound is monitored at m/z 823.4 → 313.1.[1]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Intestinal Absorption and Metabolism Study

This section is based on the study by Jin et al., which investigated the biotransformation of Epimedium flavonoids.[4]

-

In Vitro Incubation with Intestinal Flora:

-

Fecal contents from rats are collected and cultured under anaerobic conditions to obtain a suspension of intestinal bacteria.

-

This compound is incubated with the bacterial suspension.

-

Samples are collected at different time points to measure the rate of hydrolysis.

-

-